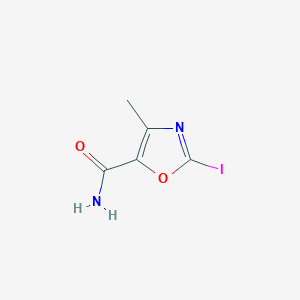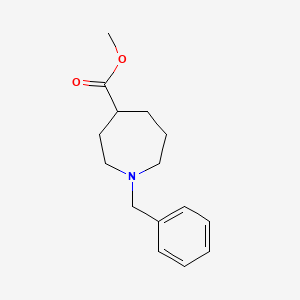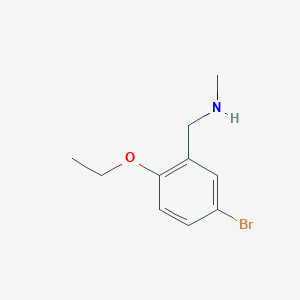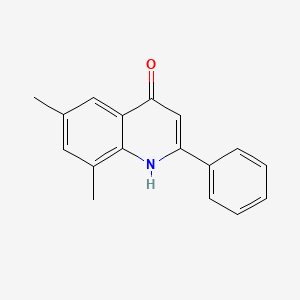
2-Iodo-4-methyloxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methyloxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an iodine atom at the second position, a methyl group at the fourth position, and a carboxamide group at the fifth position of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-iodo-2-nitroaniline with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Applications De Recherche Scientifique
2-Iodo-4-methyloxazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 2-Iodo-4-methyloxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Iodo-4-methyloxazole-5-carboxamide include:
- 2-Iodo-4-methyloxazole-5-carboxylic acid
- 2-Iodo-4-methyloxazole-5-methylamide
- 2-Iodo-4-methyloxazole-5-ethylamide .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the iodine atom and the carboxamide group makes it particularly useful in medicinal chemistry and as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H5IN2O2 |
|---|---|
Poids moléculaire |
252.01 g/mol |
Nom IUPAC |
2-iodo-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5IN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |
Clé InChI |
RXOOVYXIULMJKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol](/img/structure/B11866340.png)
![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)





![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)



![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)

